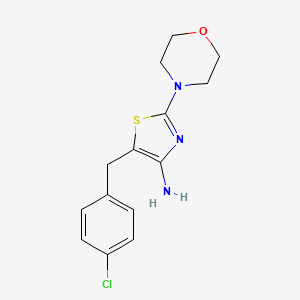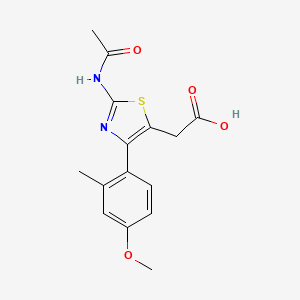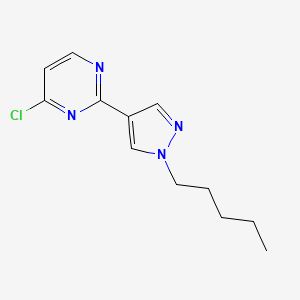
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the pentyl chain in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with 1-pentyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
作用機序
The mechanism of action of 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro group and the pyrazole ring can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine
Uniqueness
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the pentyl chain, which can influence its lipophilicity and overall chemical behavior. This structural feature can affect its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C12H15ClN4 |
|---|---|
分子量 |
250.73 g/mol |
IUPAC名 |
4-chloro-2-(1-pentylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4/c1-2-3-4-7-17-9-10(8-15-17)12-14-6-5-11(13)16-12/h5-6,8-9H,2-4,7H2,1H3 |
InChIキー |
IDTFVDQCTGKIIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C=C(C=N1)C2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





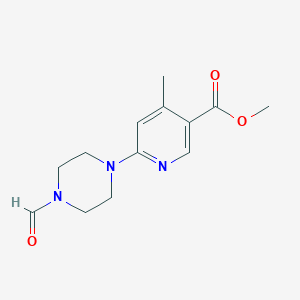
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
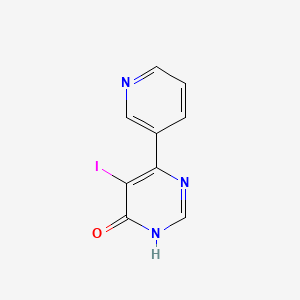
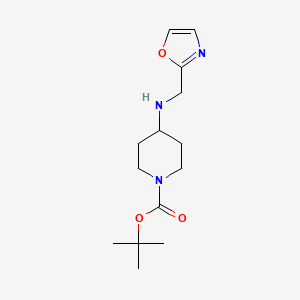
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
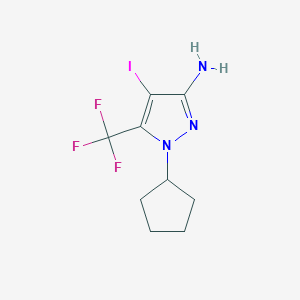
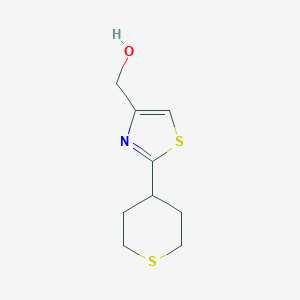
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
